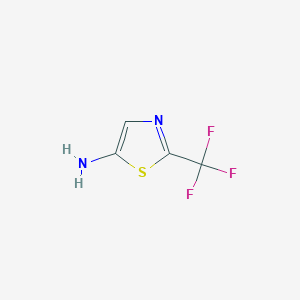

2-(Trifluoromethyl)thiazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-thiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F3N2S/c5-4(6,7)3-9-1-2(8)10-3/h1H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYNHFFHGWBAGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Trifluoromethyl)thiazol-5-amine CAS number and molecular weight

An In-depth Technical Guide to 2-(Trifluoromethyl)thiazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern medicinal chemistry, fluorinated organic molecules have garnered significant interest due to the unique physicochemical properties imparted by fluorine atoms. Among these, the trifluoromethyl group (CF3) is particularly valued for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] The strategic incorporation of this moiety into heterocyclic scaffolds has led to the development of numerous successful therapeutic agents. This guide provides a comprehensive technical overview of this compound, a key building block for the synthesis of novel bioactive compounds. While its isomer, 5-(trifluoromethyl)thiazol-2-amine, is more extensively documented, this guide will focus on the known properties of the title compound and draw logical inferences from closely related structures to illuminate its potential in drug discovery and development.

This document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into the synthesis, chemical characteristics, and potential applications of this versatile chemical entity.

Compound Identification and Physicochemical Properties

A foundational aspect of utilizing any chemical building block is a thorough understanding of its fundamental properties. This compound is a distinct chemical entity with the following identifiers and characteristics:

| Property | Value | Source(s) |

| CAS Number | 1367944-72-6 | [3][4][5][6] |

| Molecular Formula | C4H3F3N2S | [5][7] |

| Molecular Weight | 168.14 g/mol | [5][7] |

| IUPAC Name | 2-(Trifluoromethyl)-1,3-thiazol-5-amine | |

| Synonyms | 2-(Trifluoromethyl)thiazole-5-amine | [5] |

| Physical Form | Liquid (at room temperature) | [7] |

| Boiling Point | 164.6 ± 40.0 °C (at 760 mmHg) |

While extensive experimental data for this specific isomer is not widely published, some properties can be inferred from its structure and data available for related compounds. The presence of the trifluoromethyl group suggests high lipophilicity, a trait often beneficial for cell membrane permeability. The amine group provides a reactive handle for a variety of chemical transformations, making it a versatile starting material for library synthesis.

Synthesis of this compound

Proposed Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound would involve the formation of the thiazole ring as a key step. The challenge lies in the regioselective introduction of the amino group at the C5 position.

Caption: Retrosynthetic approach for this compound.

Illustrative Synthetic Protocol (Adapted from related syntheses)

While a specific protocol for the 5-amino isomer is elusive, the following procedure, adapted from the synthesis of related aminothiazoles, illustrates a potential experimental approach. This protocol is provided for conceptual understanding and would require optimization for the target molecule.

Step 1: Synthesis of a Trifluoromethylated Thioamide The synthesis would likely commence with a trifluoromethyl-containing starting material, which is then converted to a thioamide.

Step 2: Halogenation of a Ketone Precursor A suitable ketone would be halogenated at the alpha position to generate the corresponding α-haloketone.

Step 3: Hantzsch Thiazole Synthesis The trifluoromethylated thioamide and the α-haloketone would then be condensed, likely in the presence of a base, to form the thiazole ring.

Caption: A conceptual workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. While detailed published spectra for this compound are scarce, data is available from commercial suppliers.[10] The expected spectral features are outlined below:

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet corresponding to the proton at the C4 position of the thiazole ring would be observed, along with a broad singlet for the amine (NH2) protons. The chemical shift of the C4-H would be influenced by the electron-withdrawing trifluoromethyl group at C2 and the electron-donating amino group at C5.

-

¹³C NMR: The carbon NMR would show distinct signals for the four carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The carbons of the thiazole ring would have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands. A broad band in the region of 3200-3400 cm⁻¹ would correspond to the N-H stretching vibrations of the primary amine. Strong C-F stretching bands would be expected in the 1100-1300 cm⁻¹ region.[2][11]

-

Mass Spectrometry: Mass spectrometry would confirm the molecular weight of the compound. The molecular ion peak (M+) would be observed at m/z = 168.14. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the thiazole ring.

Applications in Drug Discovery and Development

The true value of a chemical building block is realized in its application. While specific examples for this compound are not prevalent in the literature, the broader class of trifluoromethyl-substituted aminothiazoles are recognized as "privileged structures" in medicinal chemistry.[1] They are key components in the synthesis of compounds targeting a range of diseases.

Anticancer Agents

Derivatives of the isomeric 5-(trifluoromethyl)thiazol-2-amine have been extensively investigated as anticancer agents.[8] These compounds have been shown to act as topoisomerase II inhibitors, enzymes critical for DNA replication in cancer cells.[8] Furthermore, thiazole-based compounds are being explored as PI3K/mTOR dual inhibitors, targeting key signaling pathways in cancer progression. Given the similar structural alerts, this compound represents a valuable, yet underexplored, scaffold for the development of novel anticancer therapeutics. The amino group at the C5 position offers a different vector for chemical modification compared to the more common 2-amino isomer, potentially leading to new structure-activity relationships and intellectual property.

Caption: Role of this compound in a drug discovery workflow.

Antimicrobial Agents

The 2-aminothiazole moiety is a core component of several antimicrobial drugs. The introduction of a trifluoromethyl group can enhance the lipophilicity and, consequently, the ability of these compounds to penetrate microbial cell walls. This makes this compound an attractive starting point for the synthesis of new antibacterial and antifungal agents.

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount when handling this compound. The following information is synthesized from available safety data sheets for this compound and structurally related chemicals.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its unique combination of a reactive amine handle, a metabolically stable trifluoromethyl group, and the versatile thiazole core makes it an attractive starting material for the synthesis of novel therapeutic agents. While a significant portion of the available literature focuses on its 2-amino isomer, the principles of synthesis and the potential biological activities can be logically extended to this compound. Further research into the specific synthesis and applications of this compound is warranted and holds the promise of unlocking new avenues for the development of innovative medicines, particularly in the fields of oncology and infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. americanelements.com [americanelements.com]

- 6. This compound | 1367944-72-6 [sigmaaldrich.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. This compound(1367944-72-6) 1H NMR [m.chemicalbook.com]

- 11. Buy 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride | 1432679-31-6 [smolecule.com]

A Technical Guide to the Spectroscopic Characterization of 2-(Trifluoromethyl)thiazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 2-(Trifluoromethyl)thiazol-5-amine, a key building block in medicinal chemistry. The strategic incorporation of a trifluoromethyl group into the 2-aminothiazole scaffold can significantly enhance the pharmacological properties of a molecule, such as metabolic stability and bioavailability.[1] A thorough understanding of its spectroscopic signature is therefore paramount for researchers engaged in the synthesis and development of novel therapeutic agents.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound (CAS 1367944-72-6) is confirmed through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] Each technique provides unique insights into the molecular framework, functional groups, and elemental composition of the compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of this compound. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a detailed map of the atomic connectivity and chemical environment within the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting signals for the thiazole ring proton and the amine protons. While specific experimental data is not publicly available in the search results, based on related structures, the thiazole proton is anticipated to appear as a singlet in the aromatic region (δ 7.0–8.5 ppm).[1] The amine protons would likely present as a broad singlet, the chemical shift of which can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. Key expected signals include those for the thiazole ring carbons and the trifluoromethyl carbon. The carbon atom attached to the fluorine atoms will exhibit a characteristic quartet due to C-F coupling. Based on estimations for similar compounds, the trifluoromethyl carbon signal is expected to appear around δ 120–125 ppm.[1]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms.[4] For this compound, a single, sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment of the CF₃ group.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Predicted Multiplicity | Assignment |

| ¹H | ~7.0-8.5 | Singlet | Thiazole C-H |

| ¹H | Variable | Broad Singlet | -NH₂ |

| ¹³C | ~120-125 | Quartet (¹JCF) | -CF₃ |

| ¹³C | Variable | Singlet | Thiazole C-S |

| ¹³C | Variable | Singlet | Thiazole C-N |

| ¹³C | Variable | Singlet | Thiazole C-NH₂ |

| ¹⁹F | Variable | Singlet | -CF₃ |

Note: The predicted chemical shifts are based on general ranges for similar functional groups and should be confirmed with experimental data.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for obtaining high-quality NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening.

2. Instrumentation and Data Acquisition:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved resolution and sensitivity.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra at a constant temperature (e.g., 298 K).

-

For ¹³C NMR, employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

-

For quantitative analysis, ensure a sufficient relaxation delay between scans.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, C-H, C=N, C-S, and C-F bonds.

Table 2: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretching (amine) |

| 3100-3000 | Medium-Weak | C-H stretching (aromatic) |

| ~1640 | Medium-Strong | N-H bending (amine) |

| ~1550 | Medium-Strong | C=N stretching (thiazole ring) |

| 1300-1100 | Strong | C-F stretching (trifluoromethyl) |

| ~850 | Medium | C-S stretching |

Experimental Protocol: IR Spectroscopy

1. Sample Preparation:

-

For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press into a thin, transparent disk.

-

Alternatively, Attenuated Total Reflectance (ATR) can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

2. Data Acquisition:

-

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Collect a background spectrum of the empty sample compartment or pure KBr to subtract from the sample spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure.

For this compound (Molecular Weight: 168.14 g/mol ), the molecular ion peak (M⁺) is expected at m/z 168.[2] The fragmentation pattern will be influenced by the stability of the thiazole ring and the presence of the trifluoromethyl and amine groups. Common fragmentation pathways for aromatic amines include the loss of HCN or H₂CN. The trifluoromethyl group can also be lost as a radical.

Experimental Protocol: Mass Spectrometry

1. Sample Introduction:

-

The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC-MS).

2. Ionization:

-

Electron Ionization (EI) is a common technique that will produce the molecular ion and a series of fragment ions.

-

Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion with less fragmentation.

3. Mass Analysis:

-

A variety of mass analyzers can be used, such as a quadrupole or time-of-flight (TOF) analyzer, to separate the ions based on their mass-to-charge ratio.

Caption: A simplified workflow for mass spectrometry analysis.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS, provides a robust and validated method for its structural confirmation. This technical guide outlines the expected spectral features and provides standardized protocols for data acquisition. For researchers in drug discovery and development, a meticulous application of these techniques is essential for ensuring the identity and purity of this valuable synthetic intermediate.

References

- 1. benchchem.com [benchchem.com]

- 2. americanelements.com [americanelements.com]

- 3. This compound | 1367944-72-6 [sigmaaldrich.com]

- 4. Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole [webbook.nist.gov]

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Functional Group

An In-depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Thiazoles

In the landscape of medicinal and agricultural chemistry, the thiazole ring stands as a "privileged scaffold"—a core molecular structure that is recurrent in a multitude of biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to engage in various non-covalent interactions make it a cornerstone in drug design. When this versatile heterocycle is strategically functionalized with a trifluoromethyl (CF₃) group, the resulting molecule often exhibits dramatically enhanced biological potency and improved pharmacokinetic properties.

The trifluoromethyl group is far from a simple substituent. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] The C-F bond is significantly stronger than a C-H bond, rendering the CF₃ group resistant to enzymatic degradation, which can prolong the compound's half-life in biological systems.[5] This guide provides an in-depth exploration of the synthesis, diverse biological activities, and critical structure-activity relationships of trifluoromethyl-substituted thiazoles, offering field-proven insights for researchers and drug development professionals.

Section 1: Physicochemical Impact of Trifluoromethylation

The introduction of a CF₃ group onto the thiazole scaffold is a deliberate strategic choice aimed at modulating its physicochemical properties for enhanced biological performance. The group's profound lipophilicity, measured by its Hansch lipophilicity parameter (π = 0.88), significantly increases the overall lipid solubility of the parent molecule. This is a critical factor for improving bioavailability and the ability to cross cellular membranes to reach intracellular targets.[5] Furthermore, the high electronegativity of the fluorine atoms creates a strong dipole moment and can alter the pKa of nearby functional groups, influencing how the molecule interacts with protein binding sites.

Caption: Physicochemical enhancements from CF₃ functionalization.

Section 2: Synthetic Strategies for Trifluoromethyl-Thiazoles

The cornerstone for synthesizing many thiazole derivatives is the Hantzsch thiazole synthesis, a robust reaction involving the condensation of an α-haloketone with a thioamide.[6] For creating trifluoromethyl-substituted thiazoles, this method is adapted by using trifluoromethylated building blocks. For instance, the reaction of a thioamide with 3-bromo-1,1,1-trifluoroacetone is a common and effective route to yield 4-(trifluoromethyl)thiazoles.[7]

Experimental Protocol: Synthesis of 2-Aryl-4-(trifluoromethyl)thiazole

This protocol provides a self-validating system for the synthesis of a representative 2-aryl-4-(trifluoromethyl)thiazole derivative via the Hantzsch reaction.

Materials:

-

Thiobenzamide (1.0 eq)

-

3-Bromo-1,1,1-trifluoroacetone (1.1 eq)

-

Ethanol (anhydrous, sufficient volume)

-

Sodium bicarbonate (for neutralization)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (1.0 eq) in anhydrous ethanol.

-

Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) to the solution dropwise at room temperature. The causality here is to control the initial exothermic reaction.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the mixture to room temperature. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. The use of a non-polar solvent ensures efficient extraction of the organic product.

-

Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual salts and water.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-aryl-4-(trifluoromethyl)thiazole.

Caption: General workflow for Hantzsch thiazole synthesis.

Section 3: Potent Anticancer Activity

Trifluoromethyl-substituted thiazoles have emerged as a promising class of antineoplastic agents, demonstrating significant cytotoxicity against a range of human cancer cell lines.[5][8][9] The incorporation of the CF₃ group often enhances the molecule's ability to inhibit key cellular processes required for tumor growth.

For example, a series of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidines were synthesized and evaluated for their in vitro cytotoxicity.[5] One of the most active compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[7][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (referred to as 3b ), showed potent growth inhibition against melanoma and breast cancer cell lines.[5][9] This activity underscores the potential of combining the trifluoromethyl group with a thiazolo[4,5-d]pyrimidine core, which can act as a purine antagonist.[5]

| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

| 3b | C32 (Amelanotic Melanoma) | 24.4 | [5] |

| 3b | A375 (Melanotic Melanoma) | 25.4 | [5] |

| 3b | HaCaT (Keratinocytes) | 33.5 | [5] |

| 8c | PC-3 (Prostate Cancer) | 0.079 (logGI₅₀ = -7.10) | [8] |

| 9c | SNB-75 (CNS Cancer) | 1.45 (logGI₅₀ = -5.84) | [8] |

Section 4: Broad-Spectrum Antimicrobial and Antifungal Activities

The thiazole nucleus is a component of many antimicrobial drugs, and its trifluoromethylated derivatives often exhibit potent, broad-spectrum activity. These compounds have been shown to be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[7][11][12][13]

A study on coumarin thiazoles containing a trifluoromethyl group reported significant antifungal activity.[14] The introduction of the CF₃ group was found to greatly improve the efficacy compared to non-fluorinated analogues, with one derivative exhibiting a 93.4% inhibition rate against the fungus Curvularia lunata at a concentration of 0.5 mg/mL.[14] Similarly, other research has demonstrated that certain trifluoromethyl-thiazole derivatives show potent antibacterial activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1]

| Compound Class | Target Organism | Activity Metric | Result | Reference |

| Coumarin-Thiazole-CF₃ | Curvularia lunata | % Inhibition @ 0.5 mg/mL | 93.4% | [14] |

| Coumarin-Thiazole-CF₃ | Fusarium graminearum | % Inhibition @ 0.5 mg/mL | 89.0% | [14] |

| Thiazolo[2,3-c][5][8][10]triazoles | Candida albicans | MIC | 31.25 µg/mL | [11] |

| Arylidenehydrazinyl-CF₃-Thiazoles | Escherichia coli | MIC | 2-128 µg/mL | [7] |

Section 5: Anti-inflammatory Properties via COX Inhibition

Chronic inflammation is a key driver of numerous diseases, and nonsteroidal anti-inflammatory drugs (NSAIDs) are a primary therapeutic intervention. Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes. Trifluoromethyl-substituted pyrazole derivatives have been identified as potent and selective COX-2 inhibitors, and this activity extends to related heterocyclic systems like thiazoles.[15][16] The CF₃ group's electronic properties can facilitate strong binding within the active site of the COX-2 enzyme. This targeted inhibition is therapeutically advantageous, as COX-2 is primarily associated with inflammation, while sparing the COX-1 enzyme can reduce the gastrointestinal side effects common to non-selective NSAIDs.[16]

Caption: Mechanism of anti-inflammatory action via COX inhibition.

Section 6: Insecticidal and Agrochemical Applications

Beyond medicine, trifluoromethyl-substituted thiazoles have demonstrated significant potential in agriculture as potent insecticides and fungicides.[2][17] The N-substituted alkyl sulfoximine derivatives containing a 1,3-thiazole core are a newer chemical family of neonicotinoid insecticides.[17] Studies have shown these compounds to be effective against pests like the aphid Myzus persicae.[17]

In another study, novel 2-methyl-4-trifluoromethylthiazole-5-carboxamide derivatives were synthesized and evaluated in a greenhouse setting.[2] While showing no herbicidal activity, certain compounds provided excellent control of pests and fungal diseases. Compound 2H from this series gave 100% control against the potato leafhopper, while compound 1 provided 90% control of tomato late blight.[2] This dual-action potential makes these compounds highly valuable for crop protection.

| Compound Class | Application | Target Pest / Pathogen | Activity | Reference |

| Thiazole-carboxamide | Insecticide | Potato Leafhopper | 100% control @ 600g ai/ha | [2] |

| Thiazole-carboxamide | Fungicide | Tomato Late Blight | 90% control @ 375g ai/ha | [2] |

| (1,3-thiazole)alkyl sulfoximine | Insecticide | Myzus persicae (Aphid) | Good activity @ 10 mg/L | [17] |

| Pyrrole-2-carboxylate | Acaricide | Mites | Good activity | [18] |

Section 7: Core Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethyl-substituted thiazoles is not merely a function of the two core components but is exquisitely sensitive to the substitution patterns across the entire molecule. Synthesizing the available data reveals several key SAR trends:

-

Position of the CF₃ Group: The placement of the trifluoromethyl group on the thiazole ring is critical. Its location can influence the molecule's overall geometry and electronic distribution, thereby affecting its binding affinity to biological targets.[16]

-

Substituents at the 2-position: The nature of the substituent at the C2 position of the thiazole ring profoundly impacts activity. Aromatic or heteroaromatic rings are common and can be tailored to enhance potency. For example, in anticancer agents, different aryl groups at this position can modulate cytotoxicity against various cell lines.[5]

-

Substituents at the 5-position: Functionalization at the C5 position, often with carboxamide or ester groups, is a common strategy in the development of insecticidal and fungicidal agents.[2]

-

Halogenation: The presence of other halogens, such as chlorine or bromine, on aryl substituents can further enhance biological activity, a trend seen across anticancer, antimicrobial, and insecticidal derivatives.[19]

Caption: Key structure-activity relationship points.

Conclusion and Future Directions

Trifluoromethyl-substituted thiazoles represent a remarkably versatile and potent class of compounds with a vast range of biological activities spanning oncology, infectious diseases, inflammation, and crop protection. The strategic incorporation of the CF₃ group consistently enhances the potency and stability of the parent thiazole scaffold. The extensive research highlighted in this guide demonstrates that subtle modifications to the substitution patterns on the thiazole ring can fine-tune the molecule for specific biological targets.

Future research should focus on elucidating the precise mechanisms of action for the most potent compounds, particularly their interactions with target proteins at a molecular level. The development of more selective COX-2 inhibitors and novel insecticides with favorable environmental profiles are particularly promising avenues. As synthetic methodologies continue to advance, the creation of novel, complex trifluoromethyl-thiazole libraries will undoubtedly lead to the discovery of next-generation therapeutics and agrochemicals.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anticancer activity of N-bis(trifluoromethyl)alkyl-N'-thiazolyl and N-bis(trifluoromethyl)alkyl-N'-benzothiazolyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5- d]pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jchemrev.com [jchemrev.com]

- 14. researchgate.net [researchgate.net]

- 15. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and insecticidal activity of N-substituted (1,3-thiazole)alkyl sulfoximine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The trifluoromethyl transformation synthesis, crystal structure and insecticidal activities of novel 2-pyrrolecarboxamide and 2-pyrrolecarboxlate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

The Emergence of Thiazol-2-Amine Analogs: A Technical Guide to Discovery and Significance

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a sulfur and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Among its derivatives, the 2-aminothiazole moiety has garnered significant attention due to its versatile pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.[2][3][4] This technical guide provides a comprehensive overview of the discovery and significance of novel thiazol-2-amine analogs. It delves into the synthetic strategies employed for their creation, explores their diverse biological activities with a focus on their mechanism of action, and elucidates the critical structure-activity relationships that govern their therapeutic potential. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering insights into the design, synthesis, and evaluation of this promising class of compounds.

Introduction: The Thiazol-2-Amine Scaffold - A Versatile Pharmacophore

The thiazole nucleus is a five-membered aromatic ring containing both sulfur and nitrogen.[5] This unique heterocyclic structure is present in various natural products, such as vitamin B1 (thiamine), and is a key component of many synthetic drugs.[1] The 2-aminothiazole core, in particular, has proven to be a highly versatile pharmacophore, with its derivatives exhibiting a broad spectrum of biological activities.[3][6] The presence of the amino group at the 2-position provides a crucial handle for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[7] The development of potent and selective therapeutic agents based on this scaffold has been a major focus of medicinal chemistry research.[4][8]

The significance of the 2-aminothiazole scaffold is underscored by its presence in clinically approved drugs like Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[9][10] This highlights the potential of this chemical class to yield impactful medicines. This guide will explore the journey from initial discovery to the elucidation of the therapeutic promise of novel thiazol-2-amine analogs.

Synthetic Strategies for Thiazol-2-Amine Analogs

The synthesis of thiazol-2-amine derivatives is a well-established field, with the Hantzsch thiazole synthesis being a cornerstone method.[11] This classical reaction involves the condensation of an α-haloketone with a thiourea or thioamide.[11] The versatility of this method allows for the introduction of a wide variety of substituents on the thiazole ring, making it a powerful tool for generating chemical diversity.

Beyond the Hantzsch synthesis, several other methodologies have been developed to access novel thiazol-2-amine analogs. These include one-pot procedures that enhance efficiency and reduce reaction times.[12] For instance, a one-pot synthesis of thiazol-2-imine derivatives has been reported through the reaction of primary amines, phenylisothiocyanate, and α-chloroacetaldehyde.[12] Another approach involves the use of trichloroisocyanuric acid (TCCA) as a green halogen source for the in-situ generation of α-haloketones from methyl ketones, which then react with thiourea.[13]

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol outlines a general procedure for the synthesis of 2-aminothiazole derivatives via the Hantzsch reaction.

Materials:

-

α-Bromoketone derivative

-

Thiourea

-

Ethanol (or other suitable solvent)

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (for drying)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the α-bromoketone (1.0 eq) and thiourea (1.1 eq) in ethanol in a round-bottom flask.

-

Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[11][14]

Biological Significance and Therapeutic Applications

Thiazol-2-amine analogs have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiazol-2-amine derivatives.[4][15] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.

Kinase Inhibition: The 2-aminothiazole scaffold has been identified as a novel kinase inhibitor template.[9] Notably, Dasatinib, a potent inhibitor of multiple tyrosine kinases, features a 2-aminothiazole core.[9] Researchers have also explored 2-aminothiazole derivatives as inhibitors of other kinases, such as Aurora kinases, which are involved in cell division.[16] The rationale for targeting kinases stems from their frequent dysregulation in cancer. By inhibiting these enzymes, thiazol-2-amine analogs can disrupt the signaling pathways that drive tumor growth. For example, some analogs have been identified as potent and selective JAK2 inhibitors.[17]

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has created an urgent need for new antimicrobial agents. Thiazol-2-amine derivatives have shown promising activity against a range of bacteria and fungi.[3][14] Their mechanism of action can involve the inhibition of essential microbial enzymes. For example, molecular docking studies have suggested that some analogs can bind to the active sites of enzymes like enoyl-ACP reductase, which is involved in fatty acid biosynthesis in bacteria.[14][18]

Structure-Activity Relationship (SAR) in Antimicrobial Analogs: Studies have shown that the nature of the substituents on the thiazole ring and the 2-amino group significantly influences the antimicrobial potency.[14][19][20] For instance, the introduction of certain aromatic or heterocyclic moieties can enhance activity against specific bacterial or fungal strains.

| Compound ID | R1 Substituent (at C4/C5) | R2 Substituent (at N2) | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) | Reference |

| 8C | 4,5-dihydro | N-((1H-benzo[d]imidazol-1-yl)methyl)-N-(2-(trifluoromethyl)phenyl) | E. coli: 6.25, S. typhi: 25, P. aeruginosa: 25 | Not Reported | [14] |

| 55 | 4-(2-pyridinyl) | N-(3-Chlorobenzoyl) | M. tuberculosis: 0.008 | Not Reported | [7] |

| Compound X | Varies | Varies | Varies | Varies | [19] |

Note: This table is a representative summary. MIC values can vary depending on the specific strains and testing conditions.

Other Therapeutic Applications

Beyond cancer and infectious diseases, thiazol-2-amine analogs have been investigated for a variety of other therapeutic applications, including:

-

Anti-inflammatory activity: Some derivatives have shown potent anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.[3]

-

Anticonvulsant activity: The thiazole scaffold has been explored for its potential in developing new treatments for epilepsy.[8]

-

Antidiabetic activity: Certain analogs have demonstrated the ability to inhibit enzymes involved in glucose metabolism, suggesting a role in diabetes management.[8][15]

Structure-Activity Relationship (SAR) Studies: A Key to Optimization

The systematic modification of the thiazol-2-amine scaffold and the evaluation of the resulting biological activity are crucial for lead optimization. SAR studies provide valuable insights into the key structural features required for potent and selective activity.

For antitubercular 2-aminothiazoles, it has been shown that the central thiazole moiety and a 2-pyridyl group at the C-4 position are often crucial for activity, while the N-2 position allows for significant flexibility and modification to improve potency.[7] The introduction of substituted benzoyl groups at the N-2 position has led to a more than 128-fold improvement in antitubercular activity.[7]

Conclusion and Future Perspectives

Novel thiazol-2-amine analogs represent a highly promising and versatile class of compounds with significant therapeutic potential across a range of diseases. The well-established synthetic routes, coupled with a deep and growing understanding of their structure-activity relationships, provide a solid foundation for the continued development of new and improved drug candidates. Future research in this area will likely focus on:

-

Rational Drug Design: Utilizing computational tools such as molecular docking and QSAR to design more potent and selective inhibitors for specific biological targets.[10][16]

-

Exploration of Novel Biological Targets: Investigating the activity of thiazol-2-amine libraries against a wider array of therapeutic targets.

-

Optimization of Pharmacokinetic Properties: Modifying the scaffold to improve drug-like properties such as bioavailability, metabolic stability, and reduced toxicity.[8]

The continued exploration of the chemical space around the thiazol-2-amine scaffold holds great promise for the discovery of next-generation therapeutics that can address unmet medical needs.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview of the Synthesis, Therapeutic Potential and Patents of Thiazole Derivatives - Neliti [neliti.com]

- 6. researchgate.net [researchgate.net]

- 7. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]

- 14. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 16. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

Physical properties and solubility of 2-(Trifluoromethyl)thiazol-5-amine

An In-depth Technical Guide to the Physical Properties and Solubility of 2-(Trifluoromethyl)thiazol-5-amine

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms or trifluoromethyl groups can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2][3] this compound, a member of this esteemed class, represents a key structural motif and a versatile building block for the synthesis of novel therapeutic agents.[1]

This technical guide provides a comprehensive analysis of the core physical properties and solubility profile of this compound. As Senior Application Scientists, our objective extends beyond a mere presentation of data. We aim to deliver field-proven insights into the causality behind experimental choices and to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling and application of this compound. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's fundamental physicochemical properties is the bedrock of its application in any research or development setting. These parameters govern everything from reaction kinetics to formulation strategies and bioavailability.

Summary of Key Properties

| Property | Value | Source |

| CAS Number | 1367944-72-6 | [4] |

| Chemical Formula | C₄H₃F₃N₂S | [4] |

| Molecular Weight | 168.14 g/mol | [4][5][6][7] |

| IUPAC Name | 2-(trifluoromethyl)-1,3-thiazol-5-amine | [4] |

| Appearance | Reported as a liquid; physical state should be verified. | [6] |

| Boiling Point | Predicted: 164.6 ± 40.0 °C; 214.0 ± 35.0 °C (at 760 mmHg) | [5][8][9] |

| Melting Point | Not experimentally reported in the literature. | [4][7] |

| pKa | Not experimentally reported; predicted for isomer is 2.61 ± 0.10. | [8] |

Detailed Analysis of Properties

-

Molecular Structure and Weight : With a compact formula of C₄H₃F₃N₂S and a molecular weight of 168.14 g/mol , this compound is well within the typical range for small molecule drug candidates.[4] The structure features a thiazole ring, a privileged scaffold in medicinal chemistry, substituted with a bio-isosterically significant trifluoromethyl group and a reactive primary amine.

-

Physical Appearance : There is some ambiguity in the literature, with at least one supplier describing the compound as a liquid.[6] However, the isomeric compound, 5-(trifluoromethyl)thiazol-2-amine, is described as a white to off-white solid.[8] This discrepancy underscores the necessity of empirical observation upon receipt of any new batch of the compound.

-

Boiling and Melting Points : Currently, no experimental melting point data is available for this compound.[4][7] The melting point is a critical indicator of purity; pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.[10] Computational predictions for the boiling point vary, with estimates at 164.6 ± 40.0 °C and 214.0 ± 35.0 °C.[5][8][9] It is crucial to recognize these as theoretical values that require experimental validation.

-

pKa (Acid Dissociation Constant) : The pKa value is fundamental to predicting a compound's behavior in physiological environments and its pH-dependent solubility.[11][12] While no experimental value exists for the title compound, a predicted pKa of 2.61 ± 0.10 has been reported for its isomer, 5-(trifluoromethyl)thiazol-2-amine.[8] This suggests that the exocyclic amine is weakly basic. At a pH below its pKa, the amine will be protonated, forming a cationic species that is generally more water-soluble. Conversely, at a pH above the pKa, the neutral, free-base form will dominate, which is typically less soluble in aqueous media but more permeable across biological membranes.

Section 2: Solubility Profile

Solubility is a make-or-break parameter in drug discovery, directly impacting bioavailability and formulation development.[13][14] The solubility of this compound is dictated by the interplay of its structural features.

Theoretical Considerations & Qualitative Assessment

The trifluoromethyl group is highly lipophilic and is known to enhance membrane permeability, but it can decrease aqueous solubility.[1] The primary amine and the nitrogen atom within the thiazole ring provide sites for hydrogen bonding, which can aid solubilization in polar protic solvents. Based on these competing factors, a qualitative solubility profile can be predicted.

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Moderate | pH-dependent. Higher solubility at acidic pH due to protonation of the amine. |

| DMSO | Soluble | A powerful, polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol / Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding with the amine and thiazole nitrogens. |

| Dichloromethane (DCM) | Soluble | The overall molecule possesses sufficient nonpolar character for solubility in chlorinated solvents. |

| Acetonitrile | Soluble | A polar aprotic solvent suitable for many organic compounds. |

Quantitative Solubility: Kinetic vs. Thermodynamic

In drug development, two types of solubility measurements are critical:

-

Thermodynamic Solubility : This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[11] It is the gold-standard measurement, typically determined using the shake-flask method.[15]

-

Kinetic Solubility : This measures the concentration of a compound when it begins to precipitate from a solution upon addition of an aqueous medium to a DMSO stock solution.[11] It is a high-throughput method used in early discovery to quickly assess structure-solubility relationships.[11]

Section 3: Experimental Protocols

The following protocols provide robust, step-by-step methodologies for the experimental determination of the key physical properties discussed.

Protocol 1: Melting Point Determination via Capillary Method

This method provides an accurate melting point range, a crucial parameter for identity and purity confirmation.[10][16]

Methodology:

-

Sample Preparation : Place a small amount of finely powdered, dry this compound onto a clean, dry surface. Tap the open end of a glass capillary tube into the powder to collect a sample.

-

Packing : Invert the capillary and tap its sealed bottom gently on a hard surface to pack the sample down to a height of 1-2 mm.[17]

-

Apparatus Setup : Place the packed capillary into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional but Recommended) : Heat the block rapidly to find an approximate melting range. This saves time during the precise measurement.[10]

-

Precise Determination : Allow the block to cool to at least 20°C below the approximate melting point. Begin heating again at a slow, controlled rate of approximately 1-2°C per minute.

-

Data Recording : Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample becomes a clear liquid.[16][17] The melting point is reported as the range T1-T2.

Causality : A slow heating rate is essential to allow the system to remain in thermal equilibrium, ensuring an accurate reading.[10][18] A broad melting range indicates the presence of impurities, which disrupt the crystal lattice and cause melting to occur at a lower temperature over a wider range.

Caption: Workflow for Melting Point Determination.

Protocol 2: Thermodynamic Solubility via Shake-Flask Method

This is the definitive method for determining the equilibrium solubility of a compound.[15]

Methodology:

-

System Preparation : Add an excess amount of this compound to a series of vials containing the solvent of interest (e.g., phosphate-buffered saline at pH 7.4, water). The excess solid is crucial to ensure saturation is achieved.

-

Equilibration : Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium between the solid and dissolved states is reached.[15]

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for the solid to settle. Carefully collect the supernatant using a syringe and pass it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.

-

Quantification : Dilute the clear filtrate with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation : Construct a calibration curve using known concentrations of the compound. Use this curve to determine the concentration in the filtrate, which represents the thermodynamic solubility.

Causality : The extended agitation period is vital for the system to overcome kinetic barriers and reach true thermodynamic equilibrium.[15] Filtration is a critical step to ensure that only the dissolved compound is being measured, as suspended micro-solids would artificially inflate the result.

Caption: Workflow for Thermodynamic Solubility Assay.

Protocol 3: High-Throughput Kinetic Solubility Assay

This method is designed for rapid screening and is invaluable in early-phase drug discovery.[11]

Methodology:

-

Stock Solution : Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation : Dispense the aqueous buffer of interest (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

-

Compound Addition : Using a liquid handler, add a small volume of the DMSO stock solution to the buffer in each well (e.g., 2 µL of stock into 198 µL of buffer for a final concentration of 100 µM). This initiates precipitation.

-

Incubation : Allow the plate to incubate for a short period (e.g., 1-2 hours) at room temperature.

-

Precipitate Removal : Transfer the contents to a filter plate and centrifuge to separate the precipitated solid from the saturated solution.

-

Detection : Analyze the concentration of the compound remaining in the filtrate. This can be done directly in a UV-compatible plate using a plate reader or by nephelometry, which measures light scattering from any formed precipitate.[11] The concentration is determined against a calibration curve.

Causality : This is a kinetic measurement because the system does not reach thermodynamic equilibrium. The rapid change in solvent environment from 100% DMSO to an aqueous buffer induces precipitation. The resulting measurement reflects the compound's propensity to remain in solution under non-equilibrium conditions, which is a useful surrogate for its behavior during initial formulation and administration.[11]

Caption: Workflow for Kinetic Solubility Assay.

Section 4: Data Interpretation and Application

The collective data on physical properties and solubility provides a practical roadmap for utilizing this compound.

-

For Synthetic Chemists : The predicted boiling point suggests that purification by distillation under reduced pressure may be feasible. Its solubility in common organic solvents like DCM and acetonitrile makes it amenable to a wide range of synthetic transformations.

-

For Pharmacologists and Biologists : The pH-dependent solubility is a critical consideration for in vitro assays. Stock solutions should be prepared in DMSO, but the final concentration in aqueous assay media must be carefully controlled to avoid precipitation, which would lead to erroneous biological data. The pKa suggests that at physiological pH (7.4), the compound will exist predominantly in its neutral, more lipophilic form.

-

For Formulation Scientists : The low intrinsic aqueous solubility anticipated for the neutral form highlights a potential challenge for developing oral formulations. Strategies such as salt formation (by reacting the amine with an acid) or the use of solubility-enhancing excipients may be necessary to achieve adequate bioavailability.

Conclusion

This compound is a compound of significant interest, yet its fundamental physicochemical properties are not well-documented in publicly available literature. This guide has synthesized available predicted data with established chemical principles to provide a robust framework for its characterization. The provided experimental protocols are industry-standard methods that will enable researchers to generate the reliable, high-quality data necessary to advance their research and development programs. The empirical determination of these properties is a critical first step in unlocking the full potential of this promising chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. americanelements.com [americanelements.com]

- 5. This compound | 1367944-72-6 [sigmaaldrich.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemable.net [chemable.net]

- 8. 5-(trifluoromethyl)thiazol-2-amine CAS#: 169260-97-3 [amp.chemicalbook.com]

- 9. 5-(trifluoromethyl)thiazol-2-amine CAS#: 169260-97-3 [m.chemicalbook.com]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. pharmatutor.org [pharmatutor.org]

- 12. Solubility Testing of Drug Candidates – Pharma.Tips [pharma.tips]

- 13. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. pennwest.edu [pennwest.edu]

- 17. byjus.com [byjus.com]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Safe Handling, and Storage of 2-(Trifluoromethyl)thiazol-5-amine

Introduction

2-(Trifluoromethyl)thiazol-5-amine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. Its unique structural motifs, combining a thiazole ring with a trifluoromethyl group, make it a valuable building block for the synthesis of novel therapeutic agents. The potent electron-withdrawing nature of the trifluoromethyl group can profoundly influence the physicochemical and pharmacological properties of parent molecules, often enhancing metabolic stability, binding affinity, and bioavailability.

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for this compound. Adherence to these guidelines is crucial for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for research and development activities. The information presented herein is synthesized from safety data for structurally related compounds and established best practices for handling fluorinated organic molecules.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound (CAS 1367944-72-6) is not widely available, a thorough risk assessment can be conducted by examining data from analogous structures, such as other aminothiazoles and trifluoromethylated heterocycles. The primary hazards are associated with its potential toxicity and irritant properties.

1.1. Hazard Profile

Based on data from structurally similar compounds, this compound is anticipated to be harmful if swallowed, inhaled, or absorbed through the skin. It is also expected to cause irritation to the eyes, skin, and respiratory tract.[1][2][3]

| Hazard Category | Anticipated Effects |

| Acute Oral Toxicity | Harmful if swallowed. Ingestion may lead to gastrointestinal irritation.[1][4][5] |

| Acute Dermal Toxicity | May be harmful in contact with skin.[1][4] |

| Acute Inhalation Toxicity | Harmful if inhaled. May cause respiratory tract irritation.[1][4] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][2] |

| Eye Damage/Irritation | Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[2] |

1.2. Physicochemical Properties

| Property | Value |

| Chemical Formula | C₄H₃F₃N₂S[6] |

| Molecular Weight | 168.14 g/mol [3][6] |

| Appearance | Likely a solid[1] |

| Melting Point | 190 - 192 °C (for a related compound)[1] |

| Solubility | No data available. Likely soluble in organic solvents. |

| Stability | Stable under normal temperatures and pressures.[1] |

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure risk. The following PPE should be worn at all times when handling this compound.

-

Eye and Face Protection : Chemical splash goggles that meet ANSI Z87.1 standards are required. A face shield should be worn over the goggles when there is a risk of splashing or when handling larger quantities.[7]

-

Hand Protection : Disposable nitrile gloves are the minimum requirement for handling small quantities. For extended contact or when handling larger amounts, double-gloving or using heavier-duty nitrile or neoprene gloves is recommended.[7][8][9] Gloves should be inspected for tears or holes before use and changed immediately if contaminated.[7][8]

-

Body Protection : A long-sleeved laboratory coat is essential to protect the skin and clothing.[7] For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat.

-

Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[4][7] If a fume hood is not available or if dust generation is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[4][7][8]

-

Footwear : Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[7]

Caption: Recommended Personal Protective Equipment (PPE) ensemble.

Safe Handling Procedures

A systematic approach to handling this compound is critical for minimizing exposure and preventing contamination.

3.1. General Precautions

-

Always work in a well-ventilated area, preferably within a certified chemical fume hood.[4][7]

-

Do not eat, drink, or smoke in the laboratory.[10]

-

Wash hands thoroughly with soap and water after handling the compound.[10]

-

Ensure that an eyewash station and safety shower are readily accessible.[4]

3.2. Weighing and Transferring

-

Preparation : Don all required PPE before entering the designated handling area.

-

Containment : Perform all weighing and transfer operations within a chemical fume hood or a containment balance enclosure.

-

Dispensing : Use a spatula or other appropriate tool to carefully transfer the solid from its storage container to a tared weigh boat or vessel. Avoid scooping in a manner that generates dust.

-

Cleaning : After transferring the desired amount, securely close the primary container. Clean the spatula and any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

Caption: A typical workflow for safely handling the compound.

Storage and Stability

Proper storage is essential for maintaining the chemical integrity of this compound and for ensuring laboratory safety.

4.1. Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[1] Refrigeration at 2-8°C is recommended for long-term storage.[11] | To prevent thermal decomposition. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[11] | To protect against degradation from atmospheric moisture and oxygen. |

| Container | Keep in a tightly sealed, original container.[4][10] | To prevent contamination and exposure to the atmosphere. |

| Location | Store in a well-ventilated area designated for hazardous chemicals.[10] | To ensure proper ventilation and prevent accidental exposure. |

4.2. Incompatible Materials

Store this compound away from the following materials to prevent hazardous reactions:

4.3. Hazardous Decomposition Products

In the event of a fire, thermal decomposition can lead to the release of hazardous gases and vapors, including:

-

Carbon monoxide and carbon dioxide[1]

-

Nitrogen oxides (NOx)[1]

-

Sulfur oxides (SOx)[1]

-

Hydrogen fluoride gas[1]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

5.1. Spills and Leaks

-

Evacuate : Immediately evacuate the area if the spill is large or if you are unsure of the hazard.

-

Ventilate : Ensure the area is well-ventilated.

-

Contain : For small, dry spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[4][7]

-

Decontaminate : Clean the spill area with an appropriate solvent, and dispose of all contaminated materials as hazardous waste.

Caption: Decision-making flowchart for spill response.

5.2. First Aid Measures

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]

-

Inhalation : Remove from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion : Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]

References

- 1. 4(5H)-Thiazolone,2-amino-5-fluoro-5-(trifluoromethyl)- MSDS CasNo.13973-15-4 [m.lookchem.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 5-(trifluoromethyl)thiazol-2-amine - Safety Data Sheet [chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. americanelements.com [americanelements.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 9. ipo.rutgers.edu [ipo.rutgers.edu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. 1393534-24-1|(2-(Trifluoromethyl)thiazol-5-yl)methanamine|BLD Pharm [bldpharm.com]

Thermochemical stability of fluorinated thiazole compounds

An In-Depth Technical Guide to the Thermochemical Stability of Fluorinated Thiazole Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds, particularly the thiazole ring, has become a cornerstone of modern medicinal chemistry. This modification can profoundly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2] However, the introduction of such a highly electronegative atom also modulates the compound's fundamental physicochemical properties, including its thermochemical stability. Understanding this stability is not an academic exercise; it is a critical determinant of a drug candidate's viability, influencing its shelf-life, formulation strategy, and safety profile. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermochemical stability of fluorinated thiazole compounds, grounded in mechanistic principles and validated analytical methodologies.

The Foundational Role of Fluorine in Thiazole-Based Drug Design

The thiazole ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates due to its wide range of biological activities.[3][4] When medicinal chemists introduce fluorine, they are leveraging its unique properties to overcome common drug development hurdles:

-

Metabolic Shielding: The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond. Placing fluorine at a site susceptible to metabolic attack, typically oxidation by Cytochrome P450 enzymes, can effectively block this degradation pathway, thereby increasing the drug's half-life and bioavailability.[1][5]

-

Modulation of Physicochemical Properties: As the most electronegative element, fluorine's introduction alters the electron distribution across the thiazole scaffold.[1] This can lower the pKa of nearby basic nitrogen atoms, which can improve membrane permeability and cellular uptake by favoring the neutral form of the molecule.[6]

-

Enhanced Binding Affinity: Fluorine can engage in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[2]

While these benefits are well-documented, they necessitate a thorough investigation of the compound's inherent stability. The same electronic effects that confer desirable biological properties can also influence the molecule's susceptibility to degradation under thermal stress.

Key Mechanisms of Thermochemical Degradation

The stability of a fluorinated thiazole is a function of its entire structure, not just the C-F bond. Degradation is typically initiated at the molecule's most labile points, which can be influenced by temperature, pH, oxygen, and light.

-

Hydrolytic Degradation: While the thiazole ring itself is relatively stable to hydrolysis, substituents on the ring can be susceptible. Amide or ester linkages elsewhere in the molecule are common points of failure under acidic or basic conditions. Forced degradation studies often employ strong acids (e.g., 1 N HCl) and bases (e.g., 1 N NaOH) at elevated temperatures to probe these pathways.[7]

-

Oxidative Degradation: The sulfur atom in the thiazole ring can be susceptible to oxidation, potentially forming a non-aromatic sulfoxide or sulfone. The nitrogen atom can also be oxidized to an N-oxide.[8] Oxidative stress is typically mimicked in forced degradation studies using agents like hydrogen peroxide (H₂O₂).[7]

-

Photodegradation: Certain thiazole-containing compounds, particularly those with extensive aryl substitution, can undergo photo-oxygenation. This process may involve a reaction with singlet oxygen via a [4+2] Diels-Alder cycloaddition, leading to an unstable endoperoxide that rearranges into degradation products.[9] ICH Q1B guidelines specify conditions for photostability testing to identify such liabilities.[10]

-

Thermal Decomposition: At elevated temperatures, the molecule will eventually decompose. The temperature at which this occurs is a measure of its intrinsic thermal stability. This is not simply bond-breaking; it can be a complex process involving elimination reactions or structural rearrangements. For instance, in some fluorinated compounds, the decomposition can be initiated by the nucleophilic attack of a counter-ion, leading to the elimination of a side chain.[11]

The following diagram illustrates the logical flow for investigating these potential degradation pathways.

Caption: Workflow for comprehensive stability assessment of a new chemical entity.

Core Analytical Techniques for Stability Profiling

A multi-pronged analytical approach is essential for a complete understanding of thermochemical stability. The two primary workhorse techniques in this field are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[13] It provides invaluable information on thermal transitions where heat is either absorbed (endothermic) or released (exothermic).

Why This Is a Critical First Step: DSC is the gold standard for determining a compound's melting point, a key indicator of purity and crystalline form.[14][15] For fluorinated thiazoles, it reveals:

-

Melting Point (Tₘ) and Enthalpy of Fusion (ΔHբ): A sharp, high-temperature melting point generally indicates a stable crystalline lattice.

-

Polymorphism: Many drugs can exist in multiple crystalline forms (polymorphs) with different stabilities and bioavailabilities. DSC can identify transitions from a less stable (metastable) form to a more stable form as the sample is heated.

-

Purity Assessment: Impurities typically depress and broaden the melting endotherm, making DSC a powerful tool for purity checks.[14]

-

Drug-Excipient Compatibility: DSC can be used to screen for potential interactions between the active pharmaceutical ingredient (API) and formulation excipients, which might compromise the stability of the final product.[16]

Thermogravimetric Analysis (TGA)

TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere. It directly quantifies the thermal stability and decomposition profile of a material.

Why This Is a Necessary Complement to DSC: While DSC shows thermal events, TGA confirms whether these events are associated with mass loss (decomposition). For a fluorinated thiazole, TGA determines:

-

Decomposition Temperature (Tₔ): The onset temperature of mass loss is a direct measure of the compound's thermal stability. A higher Tₔ is desirable.

-

Decomposition Profile: The TGA curve can reveal if the decomposition occurs in a single step or multiple steps, providing clues about the degradation mechanism.[17]

-

Presence of Solvates/Hydrates: TGA can quantify the amount of residual solvent or water in a sample, which appears as a mass loss step at lower temperatures, well before the API itself decomposes.

The combination of these techniques provides a robust, self-validating picture of thermochemical stability.

Caption: Relationship between DSC and TGA experimental inputs and outputs.

Standardized Experimental Protocols

Adherence to standardized protocols ensures data is reliable, reproducible, and suitable for regulatory submission.

Protocol 1: DSC Analysis for Thermal Transitions

-

Sample Preparation: Accurately weigh 2-5 mg of the fluorinated thiazole compound into a clean aluminum DSC pan.

-

Encapsulation: Crimp the pan with an aluminum lid. For volatile compounds or to study processes that generate pressure, use a hermetically sealed pan.

-

Instrument Setup: Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25°C).